molecular formula C7H10ClNOS B3102730 1-(2,5-Dimethyl-1,3-thiazol-4-YL)ethanone hydrochloride CAS No. 1423031-39-3

1-(2,5-Dimethyl-1,3-thiazol-4-YL)ethanone hydrochloride

Cat. No.: B3102730
CAS No.: 1423031-39-3
M. Wt: 191.68
InChI Key: XZCXMHXUGDEAEW-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyl-1,3-thiazol-4-YL)ethanone hydrochloride is a heterocyclic organic compound featuring a thiazole ring substituted with two methyl groups at positions 2 and 5, and an acetyl group (ethanone) at position 2. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Thiazole derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and kinase-inhibiting properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS.ClH/c1-4(9)7-5(2)10-6(3)8-7;/h1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCXMHXUGDEAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,5-Dimethyl-1,3-thiazol-4-YL)ethanone hydrochloride typically involves the reaction of 2,5-dimethylthiazole with ethanone in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process .

Chemical Reactions Analysis

1-(2,5-Dimethyl-1,3-thiazol-4-YL)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thioethers or thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

1-(2,5-Dimethyl-1,3-thiazol-4-YL)ethanone hydrochloride has numerous scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in biochemical assays and as a probe to study enzyme activities and metabolic pathways.

    Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties. Research is ongoing to explore its efficacy in treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyl-1,3-thiazol-4-YL)ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-(2,5-Dimethyl-1,3-thiazol-4-YL)ethanone hydrochloride with three analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility
This compound C₇H₁₀ClNOS 191.52 Thiazole, methyl, ethanone, hydrochloride High (due to HCl salt)
Ethanone, 1-(4,5-dihydro-4,4-dimethyl-2-propyl-5-oxazolyl)- (CAS 88309-30-2) C₁₀H₁₇NO₂ 183.25 Oxazole, methyl, propyl, ethanone Moderate (neutral compound)
2-(Benzylethyl-amino)-1-(3-hydroxyphenyl)ethanone Hydrochloride (Benzyletilefrone HCl, CAS 55845-90-4) C₁₇H₂₀ClNO₂ 305.45 Phenyl, ethanone, benzylethylamine, hydrochloride High (HCl salt enhances solubility)
1-(Furan-2-yl)ethanone C₆H₆O₂ 110.11 Furan, ethanone Low (hydrophobic furan ring)

Key Observations :

  • Thiazole vs. This may enhance interactions with biological targets.
  • Hydrochloride Salts : Both the target compound and Benzyletilefrone HCl exhibit improved aqueous solubility due to their ionic nature, contrasting with neutral analogs like the oxazole or furan derivatives .

Stability and Reactivity

  • Thiazole Stability : The methyl groups at positions 2 and 5 provide steric protection, enhancing stability compared to furan derivatives, which are prone to electrophilic substitution due to the electron-rich ring .
  • Hydrochloride Salts : The ionic nature of the target compound and Benzyletilefrone HCl improves shelf-life compared to neutral analogs, though hygroscopicity may require controlled storage .
  • Nitroimidazole Analogs : Electron-withdrawing nitro groups in nitroimidazole derivatives (e.g., ) reduce ring basicity, contrasting with the electron-rich thiazole in the target compound .

Biological Activity

1-(2,5-Dimethyl-1,3-thiazol-4-YL)ethanone hydrochloride, also known as 1-(2,5-dimethylthiazol-4-yl)ethanone hydrochloride, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and potential therapeutic applications.

  • Molecular Formula : C7H9NOS
  • Molecular Weight : 155.22 g/mol
  • CAS Number : 52517-49-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Thiazole compounds exhibit a range of biological activities, particularly in cancer treatment.

Case Study: Cytotoxic Activity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines MCF-7 (breast cancer) and HepG2 (liver cancer). The results demonstrated that certain thiazole derivatives exhibited significant antiproliferative activity:

CompoundIC50 (MCF-7)IC50 (HepG2)
Compound 4c2.57 µM7.26 µM
Staurosporine (control)6.77 µM8.40 µM

Among the synthesized compounds, Compound 4c was identified as the most potent derivative, indicating that modifications to the thiazole ring can enhance biological activity .

The mechanism underlying the anticancer activity involves the inhibition of key signaling pathways associated with tumor growth. For instance, Compound 4c was shown to inhibit VEGFR-2 kinase activity with an IC50 value of 0.15 µM compared to Sorafenib (IC50 = 0.059 µM), suggesting its role in blocking angiogenesis and tumor proliferation .

Antioxidant Activity

In addition to its anticancer properties, this compound has been investigated for its antioxidant capabilities. Antioxidants play a critical role in mitigating oxidative stress and preventing cellular damage.

Experimental Findings

A series of thiazole-based compounds were synthesized and evaluated for their antioxidant potential through various assays:

Assay TypeReference CompoundResult
DPPH ScavengingAscorbic AcidHigh activity
Ferrous Ion ChelationEDTAModerate activity

The results indicated that thiazole derivatives possess significant antioxidant properties, which may contribute to their therapeutic efficacy in cancer treatment by reducing oxidative stress within cells .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : Effective against MCF-7 and HepG2 cell lines with low IC50 values.
  • VEGFR Inhibition : Demonstrates potential in inhibiting angiogenesis.
  • Antioxidant Properties : Exhibits significant scavenging activity against free radicals.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone hydrochloride?

  • Methodology : The compound is typically synthesized via condensation reactions involving substituted thiazole precursors. For example, reacting 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted aldehydes in ethanol under reflux conditions (4–6 hours) followed by solvent evaporation and filtration yields structurally similar derivatives .
  • Key Parameters : Use absolute ethanol as solvent, glacial acetic acid as catalyst, and controlled reflux temperatures (~80°C). Post-synthesis purification involves recrystallization from ethanol or dimethylformamide (DMF) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of methyl groups (δ ~2.5 ppm for thiazole-CH3) and ketone functionality (C=O stretching at ~1700 cm⁻¹ in IR).
  • X-ray Crystallography : Resolve crystal structures using SHELXL for refinement, ensuring anisotropic displacement parameters and hydrogen bonding patterns are consistent with expected geometry .
  • Mass Spectrometry : Verify molecular weight (229.17 g/mol) via ESI-MS .

Q. What safety protocols are essential for handling this compound?

  • PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to minimize inhalation risks .
  • Engineering Controls : Implement local exhaust ventilation and avoid direct skin contact. Contaminated gloves must be disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this thiazole derivative?

  • Density Functional Theory (DFT) : Use software like Gaussian or ORCA to calculate electron density distributions, HOMO-LUMO gaps, and correlation energies. The Colle-Salvetti functional provides accurate correlation-energy estimates for small molecules, validated against Hartree-Fock and experimental data .
  • Example Workflow :

Optimize geometry at the B3LYP/6-31G(d) level.

Compute electrostatic potential maps to identify reactive sites .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Case Study : If antimicrobial assays show variable IC50 values:

Control Variables : Standardize solvent (e.g., DMSO concentration ≤1%), cell lines, and incubation times.

Statistical Analysis : Apply ANOVA to compare batch-to-batch variability or use orthogonal assays (e.g., fluorescence-based viability tests) .

  • Data Normalization : Express activity relative to positive controls (e.g., ciprofloxacin for antibacterial studies) .

Q. How does the hydrochloride salt form influence crystallographic refinement?

  • Challenges : The counterion may introduce disorder in the crystal lattice. Use SHELXL’s PART and DFIX commands to model chloride ions and hydrogen bonding networks accurately .
  • Validation Metrics : Check R-factors (<5%), ADPs, and hydrogen-bond geometry (e.g., D···A distances: 2.8–3.3 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dimethyl-1,3-thiazol-4-YL)ethanone hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,5-Dimethyl-1,3-thiazol-4-YL)ethanone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.